4-Chloro-3,5-bis(3,4-dimethylphenyl)-1,2-oxazole
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Overview
Description
4-Chloro-3,5-bis(3,4-dimethylphenyl)-1,2-oxazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted oxazole ring and two dimethylphenyl groups. Its molecular formula is C19H18ClNO, and it has a molecular weight of approximately 311.81 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-bis(3,4-dimethylphenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethylbenzoyl chloride with 4-chloro-3,5-dimethylphenylhydrazine in the presence of a base, followed by cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-bis(3,4-dimethylphenyl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chloro group .
Scientific Research Applications
4-Chloro-3,5-bis(3,4-dimethylphenyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-bis(3,4-dimethylphenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
- 4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole
- 4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole
Uniqueness
4-Chloro-3,5-bis(3,4-dimethylphenyl)-1,2-oxazole is unique due to its specific oxazole ring structure and the presence of chloro and dimethylphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C19H18ClNO |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H18ClNO/c1-11-5-7-15(9-13(11)3)18-17(20)19(22-21-18)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 |
InChI Key |
SYEIKZOUJNPXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NO2)C3=CC(=C(C=C3)C)C)Cl)C |
Origin of Product |
United States |
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